An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2,3-dimethylbenzamide
An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2,3-dimethylbenzamide
A comprehensive exploration of N,N-Diethyl-2,3-dimethylbenzamide, a substituted aromatic amide. This document details its chemical identity, physicochemical properties, synthesis, and safety considerations, providing essential information for researchers and drug development professionals.
Chemical Identity and Structure
N,N-Diethyl-2,3-dimethylbenzamide is an organic compound characterized by a benzene ring substituted with a diethylamide group and two adjacent methyl groups. Its structure is analogous to the well-known insect repellent DEET (N,N-Diethyl-meta-toluamide), with the key difference being the presence and position of the two methyl groups on the aromatic ring.
Nomenclature and Chemical Identifiers
Molecular Formula and Weight
Structural Representation
The molecule consists of a central benzamide core. The benzene ring is substituted at the C1 position by a carbonyl group, which is in turn bonded to a nitrogen atom. This nitrogen is substituted with two ethyl groups. Furthermore, the benzene ring is substituted with methyl groups at the C2 and C3 positions, adjacent to the amide functional group.
Caption: 2D structure of N,N-Diethyl-2,3-dimethylbenzamide.
Physicochemical and Spectral Properties
The physical and spectral properties of a compound are critical for its identification, purification, and application. While specific, experimentally verified data for N,N-Diethyl-2,3-dimethylbenzamide is not extensively published, properties can be inferred from closely related analogs and supplier data.
Physicochemical Data Summary
The following table summarizes key physicochemical properties. Data for related isomers are included for comparative context.
| Property | N,N-Diethyl-2,3-dimethylbenzamide | N,N-Diethyl-3-methylbenzamide (DEET) | N,N-Dimethylbenzamide |
| CAS Number | 57806-76-5[1][2][3] | 134-62-3[4][5] | 611-74-5[6][7] |
| Molecular Formula | C₁₃H₁₉NO[1][2] | C₁₂H₁₇NO[5] | C₉H₁₁NO[6][7] |
| Molecular Weight | 205.30 g/mol [1][2] | 191.27 g/mol [4][8] | 149.19 g/mol [6][7] |
| Physical Form | Solid (inferred) | Liquid[4][8] | White crystalline solid[6] |
| Boiling Point | Not available | 111 °C @ 1 mmHg[4][5] | 132-133 °C @ 15 mmHg[7] |
| Melting Point | Not available | Not applicable | 43-45 °C |
| Density | Not available | 0.998 g/mL at 20 °C[8] | ~1.0 g/cm³[9] |
| Solubility | Soluble in organic solvents | Soluble in water and organic solvents[5][10] | Soluble in water[7] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, and the two ethyl groups on the amide nitrogen. Due to hindered rotation around the carbonyl-nitrogen (C-N) bond, a common feature in N,N-disubstituted amides, the signals for the ethyl groups (both the CH₂ and CH₃) may appear as two separate, broadened sets of resonances rather than single sharp quartet and triplet signals.[11] This phenomenon is temperature-dependent. The aromatic region would display a complex pattern corresponding to the three protons on the 1,2,3-trisubstituted benzene ring. The two methyl groups on the ring would appear as distinct singlets in the aliphatic region.
-
¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), the N-alkyl carbons (in the 40-50 ppm and 10-15 ppm ranges for CH₂ and CH₃ respectively), and the ring-substituted methyl carbons (~20 ppm). Similar to ¹H NMR, the hindered rotation can lead to two distinct signals for the corresponding carbons of the two ethyl groups.[12]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O (amide I band) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and C-N stretching.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight (m/z 205.30). Key fragmentation patterns would likely involve the loss of an ethyl group and cleavage adjacent to the carbonyl group, leading to a prominent benzoyl-type fragment.
Synthesis and Reactivity
N,N-disubstituted benzamides are typically synthesized via the acylation of a secondary amine with an activated carboxylic acid derivative, most commonly an acyl chloride.
General Synthetic Pathway
The most direct route for the synthesis of N,N-Diethyl-2,3-dimethylbenzamide involves the reaction of 2,3-dimethylbenzoyl chloride with diethylamine. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of N,N-Diethyl-2,3-dimethylbenzamide.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a representative procedure adapted from standard methods for benzamide synthesis.[13][14]
-
Acid Chloride Formation : To a solution of 2,3-dimethylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added.
-
Reaction Monitoring : Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Solvent Removal : After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,3-dimethylbenzoyl chloride.
-
Amidation Reaction : Dissolve the crude acyl chloride in fresh, dry DCM and cool to 0 °C in an ice bath.
-
Amine Addition : Slowly add a solution of diethylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM to the stirred acyl chloride solution. The excess diethylamine also acts as an acid scavenger.
-
Reaction Completion : After the addition is complete, remove the cooling bath and stir the mixture at room temperature for several hours to overnight.
-
Aqueous Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-Diethyl-2,3-dimethylbenzamide.
Potential Applications
While N,N-Diethyl-2,3-dimethylbenzamide is not as widely studied or used as its isomer DEET, its structural similarity suggests potential applications in fields requiring bioactive molecules.
-
Insect Repellent : The primary and most probable application is as an insect repellent. The efficacy of DEET is well-established, and it is plausible that other isomers, including this one, possess similar activity. The specific substitution pattern on the aromatic ring can influence properties like volatility, receptor binding affinity, and duration of action, making it a candidate for comparative studies against DEET.[15]
-
Agrochemicals and Pharmaceuticals : Benzamide derivatives are a common scaffold in a variety of biologically active compounds. This molecule could serve as an intermediate or a lead compound in the development of new pesticides, herbicides, or therapeutic agents.[10]
Safety and Handling
-
Hazard Identification : Based on analogs like DEET and N,N-diethylbenzamide, the compound may be harmful if swallowed or in contact with skin.[16][17] It is expected to cause skin irritation and serious eye irritation.[16][17][18]
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents, acids, and bases.[5][16]
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